Ethyl 5-acetyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl glycinate hydrochloride with acyl (bromo)acetylenes in the presence of a base such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . This method is advantageous due to its metal-free nature and high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous-flow processes to ensure safety and efficiency. These processes often utilize starting materials like ethyl glycinate hydrochloride and employ conditions that minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of ethyl esters and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a methyl group instead of an acetyl group.
Ethyl 5-acetyl-1H-pyrrole-3-carboxylate: Similar but with the carboxylate group at a different position on the pyrrole ring.
Uniqueness
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an acetyl group and an ethyl ester group on the pyrrole ring provides distinct chemical properties that can be exploited in various synthetic and biological applications .
Properties
CAS No. |
119647-70-0 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 5-acetyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-5-4-7(10-8)6(2)11/h4-5,10H,3H2,1-2H3 |
InChI Key |
UMAGGVUZZDOQKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C(=O)C |
Origin of Product |
United States |
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